

2-Phenyl-1,1,1-trifluoropropan-2-ol chemical properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenyl-1,1,1-trifluoropropan-2-ol**

Cat. No.: **B3023649**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **2-Phenyl-1,1,1-trifluoropropan-2-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,1,1-trifluoropropan-2-ol, a substituted tertiary alcohol, stands as a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. Its structure is characterized by a chiral quaternary carbon center bonded to a phenyl group, a methyl group, a hydroxyl group, and a trifluoromethyl (CF_3) group. This unique combination of functional groups imparts a distinct set of chemical properties that make it a valuable chiral building block and a subject of study for synthetic and pharmaceutical applications.

The presence of the trifluoromethyl group is particularly noteworthy. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.^{[1][2]} Fluorine can enhance metabolic stability, increase lipophilicity, and alter the binding affinity of a molecule to its biological target.^{[1][3][4]} As such, chiral fluorinated alcohols like **2-Phenyl-1,1,1-trifluoropropan-2-ol** serve as versatile synthons for constructing more complex, enantiomerically pure molecules with potentially improved therapeutic profiles.^[5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to research and development.

Physicochemical and Spectroscopic Properties

The inherent properties of **2-Phenyl-1,1,1-trifluoropropan-2-ol** are dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the CF_3 group, for instance, increases the acidity of the tertiary hydroxyl proton compared to its non-fluorinated analog, 2-phenylpropan-2-ol.

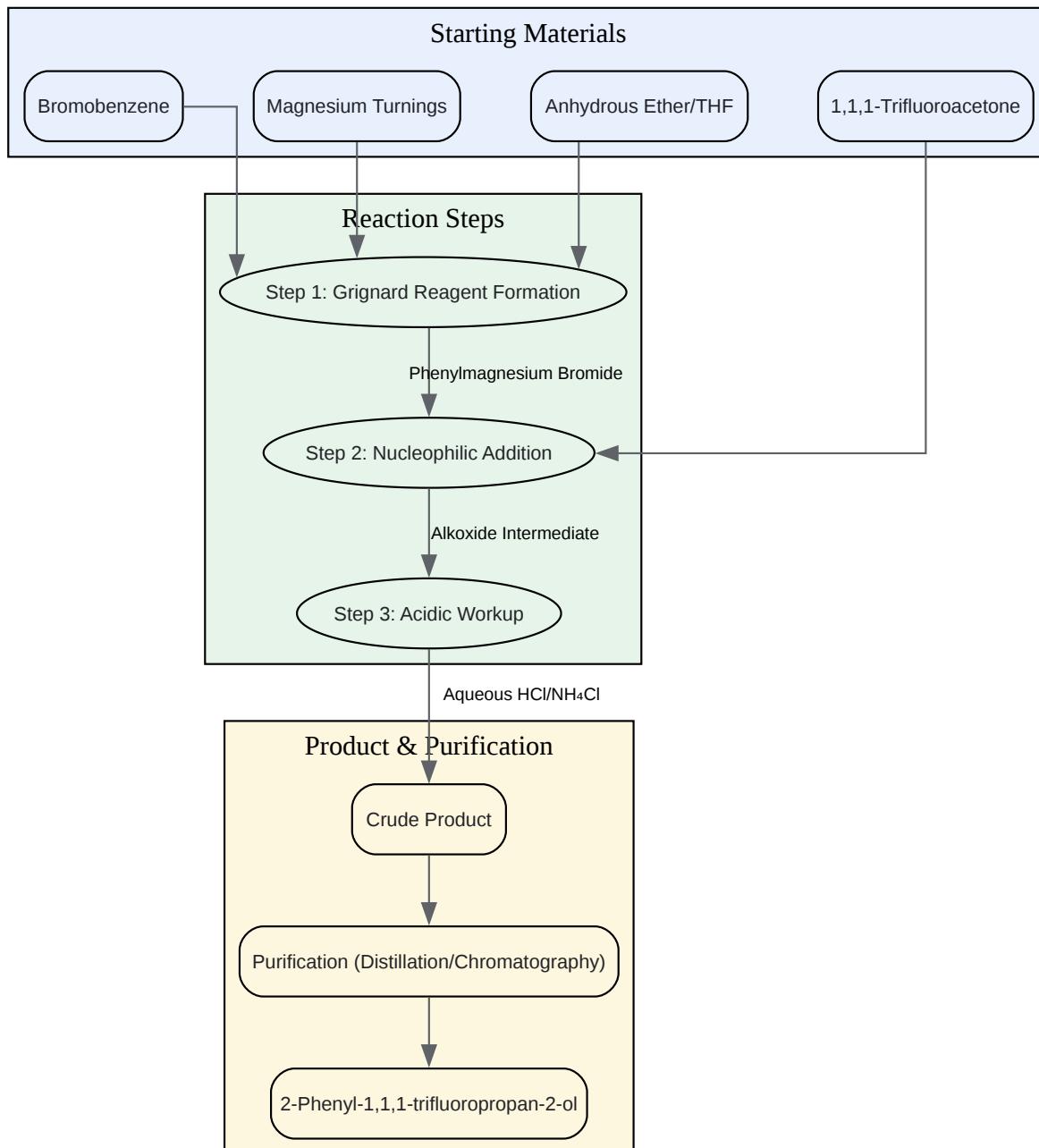
Physical and Chemical Data

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	426-54-0	[6][7][8]
Molecular Formula	$\text{C}_9\text{H}_9\text{F}_3\text{O}$	[6][7][8]
Molecular Weight	190.16 g/mol	[7][8]
IUPAC Name	1,1,1-trifluoro-2-phenylpropan-2-ol	[7]
Synonyms	α -methyl- α -(trifluoromethyl)benzyl alcohol	[6][8]
Boiling Point	219-223.5 °C at 760 mmHg	[9]
81-83 °C at 3 mmHg	[10]	
Density	1.238 g/cm ³	[9]
Refractive Index (n _D)	1.4656	[9][10]
Flash Point	99.9 °C	[9]
Predicted pKa	11.98 ± 0.10	[10]
XLogP3	2.7	[7][9]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of **2-Phenyl-1,1,1-trifluoropropan-2-ol**. The expected spectral characteristics are detailed below.


Spectroscopy	Key Features and Expected Signals
¹ H NMR	<ul style="list-style-type: none">- Phenyl protons (C₆H₅): Multiplet, ~7.2-7.5 ppm.- Hydroxyl proton (OH): Singlet (broad), variable shift.- Methyl protons (CH₃): Singlet, ~1.8 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons: Multiple signals, ~125-140 ppm.- Quaternary carbon (C-OH): Signal around 75-80 ppm, split into a quartet by the adjacent CF₃ group (J ≈ 30 Hz).- Trifluoromethyl carbon (CF₃): Signal around 125 ppm, split into a quartet (J ≈ 285 Hz).- Methyl carbon (CH₃): Signal around 25 ppm.
¹⁹ F NMR	<ul style="list-style-type: none">- Trifluoromethyl group (CF₃): Singlet, ~ -78 ppm (relative to CFCl₃).
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- O-H stretch: Broad band, ~3400-3500 cm⁻¹.- Aromatic C-H stretch: ~3030-3100 cm⁻¹.- Aliphatic C-H stretch: ~2950-3000 cm⁻¹.- Aromatic C=C stretch: ~1450, 1495, 1600 cm⁻¹.- C-F stretch: Strong, broad bands, ~1100-1300 cm⁻¹.
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): Expected at m/z 190, may be weak.- Key Fragments: m/z 175 ([M-CH₃]⁺), m/z 121 ([M-CF₃]⁺), m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺), m/z 69 ([CF₃]⁺).[11][12]

Synthesis and Purification

The most direct and industrially scalable synthesis of **2-Phenyl-1,1,1-trifluoropropan-2-ol** involves the nucleophilic addition of an organometallic reagent to a suitable trifluoromethyl ketone. The Grignard reaction is a classic and effective choice for this transformation.

Synthetic Workflow: Grignard Reaction

The reaction proceeds via the addition of phenylmagnesium bromide to 1,1,1-trifluoroacetone. This approach is conceptually straightforward, leveraging commercially available starting materials.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Phenyl-1,1,1-trifluoropropan-2-ol** via Grignard reaction.

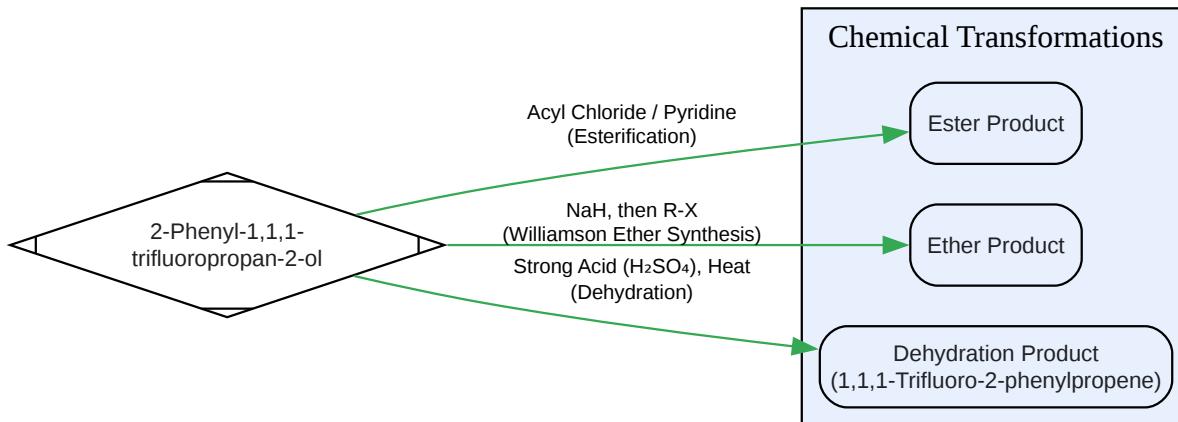
Experimental Protocol: Synthesis

Objective: To synthesize **2-Phenyl-1,1,1-trifluoropropan-2-ol** from bromobenzene and 1,1,1-trifluoroacetone.

Materials:

- Magnesium turnings
- Iodine crystal (as initiator)
- Bromobenzene
- 1,1,1-Trifluoroacetone
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:


- Grignard Reagent Preparation: a. Flame-dry all glassware and allow to cool under a nitrogen or argon atmosphere. b. To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. c. Add a single crystal of iodine. d. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. e. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required. f. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
- Nucleophilic Addition: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve 1,1,1-trifluoroacetone in anhydrous diethyl ether and add it to the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below

10 °C. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

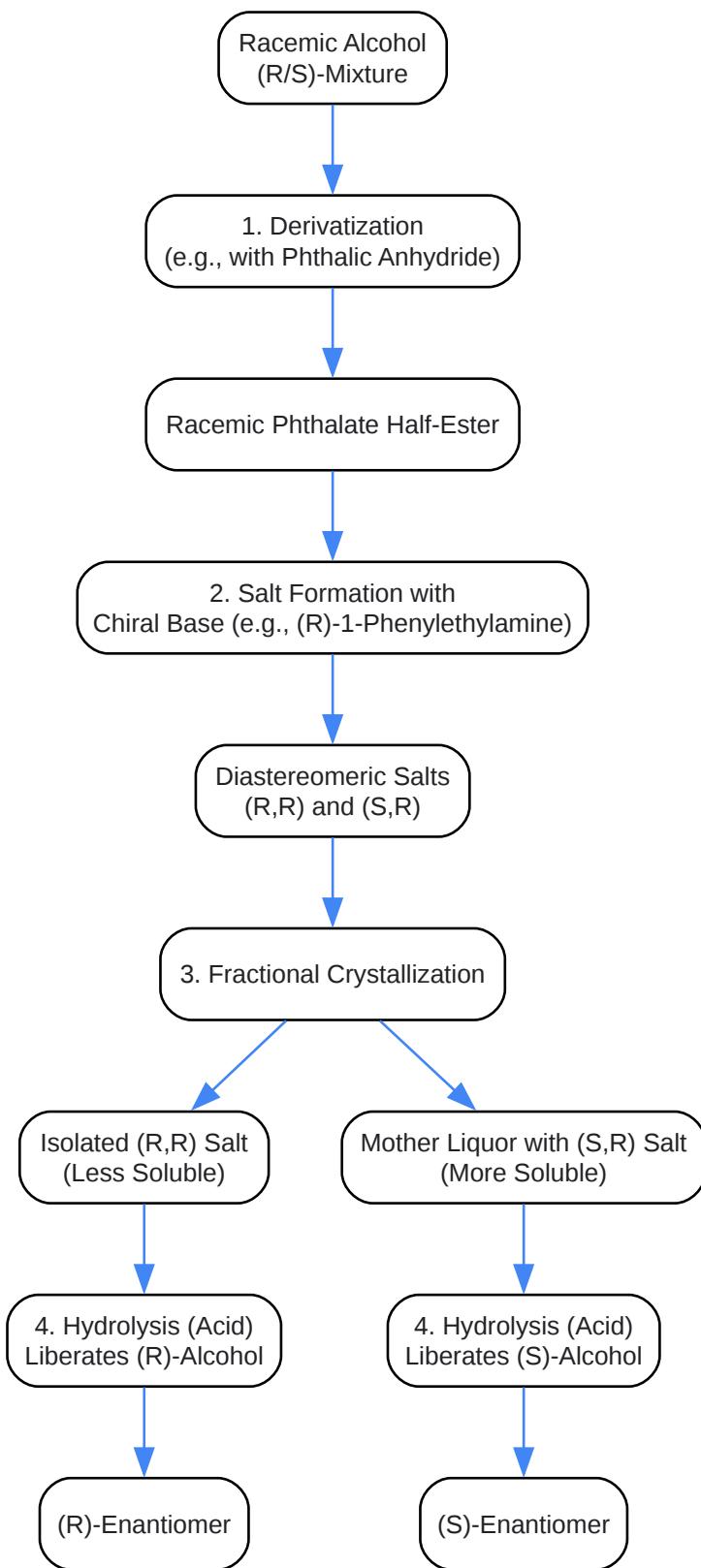
- Workup and Isolation: a. Cool the reaction mixture again to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice with diethyl ether. e. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: a. Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure **2-Phenyl-1,1,1-trifluoropropan-2-ol**.

Reactivity and Key Transformations

The reactivity of **2-Phenyl-1,1,1-trifluoropropan-2-ol** is centered around its tertiary hydroxyl group. However, the steric bulk of the phenyl group and the strong electron-withdrawing effect of the CF₃ group significantly influence the outcome of typical alcohol reactions. For instance, S_n1-type reactions are favored at the tertiary carbon, with the CF₃ group destabilizing the adjacent carbocation, thus making such reactions less facile than in its non-fluorinated analog.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Phenyl-1,1,1-trifluoropropan-2-ol**.


Chirality and Applications in Asymmetric Synthesis

2-Phenyl-1,1,1-trifluoropropan-2-ol is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via an asymmetric route. The separation of these enantiomers is crucial for its application as a chiral building block in pharmaceuticals, where single enantiomers often exhibit desired therapeutic activity while the other may be inactive or cause adverse effects.[\[13\]](#)

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a robust method for separating enantiomers.[\[14\]](#) It involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization.[\[15\]](#) Since the target molecule is an alcohol (neutral), it must first be derivatized to introduce an acidic or basic handle.

Workflow for Chiral Resolution:

[Click to download full resolution via product page](#)

Caption: Workflow for the chiral resolution of **2-Phenyl-1,1,1-trifluoropropan-2-ol**.

Application as a Chiral Building Block

Enantiomerically pure **2-Phenyl-1,1,1-trifluoropropan-2-ol** is a valuable precursor in medicinal chemistry. The trifluoromethyl group can block metabolic oxidation at the benzylic position, potentially increasing the half-life of a drug candidate. The defined stereocenter allows for precise three-dimensional orientation within a receptor's binding pocket, which is critical for potency and selectivity.

Safety and Handling

Proper handling of **2-Phenyl-1,1,1-trifluoropropan-2-ol** is essential to ensure laboratory safety. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[\[6\]](#)[\[16\]](#)

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[6\]](#)[\[17\]](#) Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[\[6\]](#)[\[18\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[16\]](#)[\[17\]](#) Keep the container tightly closed.
- Spill & Exposure: In case of skin contact, wash thoroughly with soap and water.[\[6\]](#) For eye contact, rinse cautiously with water for several minutes.[\[16\]](#) If inhaled, move the person to fresh air. Seek immediate medical attention for significant exposures.
- Stability: The compound is stable under normal storage conditions but may decompose upon heating, producing carbon oxides and toxic hydrogen fluoride gas.[\[6\]](#)[\[17\]](#)

Conclusion

2-Phenyl-1,1,1-trifluoropropan-2-ol is more than a simple fluorinated alcohol; it is a sophisticated chemical tool for researchers in drug discovery and organic synthesis. Its unique structural features—a chiral center, a robust trifluoromethyl group, and a phenyl ring—provide a powerful combination for creating novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and chiral nature, as outlined in this guide, is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 1,1,1-Trifluoro-2-phenylpropan-2-ol | C9H9F3O | CID 123580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. onyxipca.com [onyxipca.com]
- 15. mdpi.com [mdpi.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Phenyl-1,1,1-trifluoropropan-2-ol chemical properties.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3023649#2-phenyl-1-1-1-trifluoropropan-2-ol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com